molecular formula C4H7N3O2S B3167234 1-methyl-1H-pyrazole-5-sulfonamide CAS No. 918335-69-0

1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B3167234
CAS No.: 918335-69-0
M. Wt: 161.19 g/mol
InChI Key: ZBJCDJIOGZUTPM-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Mechanism of Action

Target of Action

1-Methyl-1H-pyrazole-5-sulfonamide is a synthetic compound that has been shown to have significant biological activity It’s known that sulfonamides, a group of compounds to which this compound belongs, often target enzymes involved in the synthesis of essential biomolecules in organisms .

Mode of Action

It’s known that sulfonamides can inhibit certain enzymes, thereby disrupting the synthesis of essential biomolecules . This disruption can lead to the inhibition of growth and proliferation of cells or organisms.

Biochemical Pathways

It’s known that sulfonamides can interfere with the synthesis of folic acid, an essential nutrient for many organisms, by inhibiting the enzyme dihydropteroate synthetase . This can lead to a disruption in DNA synthesis and cell division.

Pharmacokinetics

It’s known that the solubility of a compound in various solvents can influence its bioavailability .

Result of Action

This compound has been shown to have significant antiproliferative activity against certain cell lines . This suggests that the compound may inhibit cell growth and division, potentially leading to cell death.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

1-methyl-1H-pyrazole-5-sulfonamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . Additionally, this compound can interact with other biomolecules, including nucleic acids and lipids, through hydrogen bonding and hydrophobic interactions . These interactions can alter the biochemical pathways and cellular functions in which these biomolecules are involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . In cancer cells, this compound has demonstrated antiproliferative effects by inducing cell cycle arrest and apoptosis . Furthermore, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes . This binding can prevent substrate access or alter the enzyme’s conformation, leading to reduced catalytic activity. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes . These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light or extreme pH conditions can lead to the breakdown of this compound, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit the activity of enzymes involved in metabolic processes, such as carbonic anhydrase and cytochrome P450 . These interactions can alter metabolic flux and the levels of metabolites, leading to changes in cellular metabolism . Additionally, this compound can affect the activity of cofactors, such as NADH and FAD, further influencing metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrazole-5-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole with sulfonamide reagents. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-3-sulfonamide
  • 1-phenyl-1H-pyrazole-5-sulfonamide
  • 1-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

IUPAC Name

2-methylpyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJCDJIOGZUTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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